molecular formula C10H5IN2O B3058019 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 872576-92-6

6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B3058019
CAS RN: 872576-92-6
M. Wt: 296.06 g/mol
InChI Key: CNKWXTMFDVZLQN-UHFFFAOYSA-N
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Description

“6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H5IN2O . It is a biochemical used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 4-anilinoquinoline-3-carbonitriles have been synthesized by condensing 3,4-dialkoxyaniline with (ethoxyacetaldehyde) cyanohydrin, followed by thermal cyclization .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced by 1H and 13C NMR spectroscopy . The model suggests that with the quinazoline-based inhibitors, the N3 atom is hydrogen-bonded to a water molecule which, in turn, interacts with Thr 830 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 296.06 and its solid form . Its SMILES string is O=C1C (C (O)=O)=CNC2=CC=C (I)C=C12 .

Scientific Research Applications

Optoelectronic and Charge Transport Properties

Research on derivatives of quinoline, including compounds similar to 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, has revealed their potential in optoelectronics and charge transport. A study by Irfan et al. (2020) on hydroquinoline derivatives explored their structural, electronic, optical, and charge transport properties. They found these compounds to be promising multifunctional materials for applications in these fields due to their efficient hole transport tendency and other electronic characteristics (Irfan et al., 2020).

Corrosion Inhibition

Quinoline derivatives have shown effectiveness as corrosion inhibitors. Erdogan et al. (2017) conducted a computational study on novel quinoline derivatives, including their ability to inhibit corrosion of iron. The study provided insights into the relationship between corrosion inhibition and global reactivity descriptors, highlighting the potential use of these compounds in protecting metals from corrosion (Erdogan et al., 2017).

Pharmaceutical Applications

While specifically excluding information on drug use and dosage, it's notable that quinoline derivatives have been explored for their pharmaceutical applications. For example, Wissner et al. (2000) described the synthesis of 4-anilino-6, 7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor (EGFR) kinase. This points to the potential of these compounds in the development of cancer therapies (Wissner et al., 2000).

Fluorescent Dyes

Quinoline derivatives have also been used in the synthesis of fluorescent dyes. Enoua et al. (2012) synthesized highly fluorescent and stable quinoline derivatives, indicating their potential use in various applications requiring fluorescence (Enoua et al., 2012).

Antifungal Properties

Gholap et al. (2007) synthesized a series of quinoline-3-carbonitrile derivatives and evaluated their antifungal properties. Their findings contribute to the understanding of how functional group variations in these compounds affect their biological activity, suggesting their potential in developing antifungal agents (Gholap et al., 2007).

Antiviral Activity

Investigations into the antiviral properties of quinoline derivatives have also been conducted. Saul et al. (2020) identified 4-anilinoquinolines and quinazolines as potent inhibitors of dengue virus, highlighting the potential of these compounds in antiviral drug development (Saul et al., 2020).

Safety and Hazards

The safety information available indicates that “6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile” is classified under Acute Tox. 4 Oral, with a hazard statement of H302 . It is sold “as-is” without any warranty of fitness for a particular purpose .

Mechanism of Action

Target of Action

Similar compounds, such as 4-anilinoquinoline-3-carbonitriles, have been found to be effective inhibitors of egf-r kinase .

Mode of Action

It is suggested that quinoline-3-carbonitriles bind in a similar manner to quinazoline-based inhibitors, where the water molecule is displaced by the cyano group which interacts with the same thr residue .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The compound is a solid and should be stored at room temperature .

properties

IUPAC Name

6-iodo-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5IN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKWXTMFDVZLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651877
Record name 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872576-92-6
Record name 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (Z)-2-cyano-3-(4-iodo-phenylamino)-acrylic acid ethyl ester and (E)-2-cyano-3-(4-iodo-phenylamino)-acrylic acid ethyl ester (example 14a, 150 g, 0.44 mol) in diphenylether (1500 mL) was refluxed at 260° C. for 12 h. After cooling, ether was added. The solid was collected by filtration, washed with ether and dried to obtain 6-iodo-4-oxo-1,4-dihydro-quinoline-3-carbonitrile (110.5 g, 85%) as a black solid. LC-MS m/e 297 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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